N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide
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Overview
Description
“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains azabicyclo (nitrogen-containing bicyclic) and cyclopropane (a three-membered ring) moieties .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, has been determined using crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, reactions involving similar compounds have been studied. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been used to construct 8-oxabicyclo[3.2.1]octanes .Scientific Research Applications
Antibacterial and Antitumour Properties of Sulfonamides
Sulfonamides, a class of synthetic bacteriostatic antibiotics, have been pivotal in the therapy of bacterial infections and those caused by other microorganisms since their introduction. Beyond their traditional use as antibiotics, sulfonamides have garnered attention for their potential antitumour properties. This dual functionality underscores the versatility of sulfonamides in medicinal chemistry, highlighting their significance beyond antibacterial applications. The review by Azevedo-Barbosa et al. (2020) details the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and the mechanism of action, as well as their physico-chemical and pharmacological properties associated with this class. This comprehensive analysis demonstrates the importance of sulfonamides in the development of new therapeutic agents, including those with potential antitumour properties.
Environmental Implications and Degradation
The presence and persistence of sulfonamides in the environment, especially stemming from agricultural activities, have raised concerns regarding their ecological and human health impacts. Baran et al. (2011) discuss the common types of sulfonamides used in healthcare and veterinary medicine and the problems associated with their presence in the biosphere. The review highlights the global health hazard posed by sulfonamides in the environment and calls for more effective risk reduction strategies. This insight is crucial for understanding the environmental fate of these compounds and their potential implications for human health.
Drug Delivery and Nanoformulations
Sulfonamides have been explored for their utility in the development of drug delivery systems, particularly for targeting the cardiovascular system. Geldenhuys et al. (2017) evaluate various delivery systems for small organic compounds and nanoparticles, highlighting the potential of sulfonamide formulations to overcome physiological barriers and improve therapeutic outcomes. This review underscores the emerging role of sulfonamides in enhancing the efficacy and specificity of cardiovascular therapies, marking an important area of ongoing research and development.
Antioxidant Activity Analysis
The study of antioxidants, including those containing sulfonamide motifs, is of significant interest in various scientific fields. Munteanu and Apetrei (2021) present a critical review of the most important tests used to determine antioxidant activity, discussing the applicability, advantages, and disadvantages of these methods. While this review does not focus exclusively on sulfonamides, it provides a foundation for understanding how sulfonamide compounds might be analyzed for their antioxidant capacities, contributing to the broader understanding of their potential benefits.
Future Directions
The synthesis and study of novel compounds like “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” could open up new avenues in various fields like medicinal chemistry, materials science, etc. The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been reviewed, providing a historical overview and future prospects .
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIYTYVSKZGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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